Grb2 SH2 Domain Binding Affinity of cmF vs. cmT and F2cmF
In a direct head-to-head comparison using a Grb2 SH2 domain Biacore binding assay, 4-carboxymethylphenylalanine (cmF) exhibited an IC50 of 65 μM. This potency was 26-fold lower than O-carboxymethyltyrosine (cmT, IC50 = 2.5 μM) but 2.3-fold higher than its α,α-difluoro homologue, 4-(carboxydifluoromethyl)phenylalanine (F2cmF, IC50 = 28 μM) [1]. The incorporation of a terminal Nα-oxalyl axillary group to enhance interaction with the SH2 domain's Arg67 residue improved the potency of cmF 108-fold, yielding a submicromolar IC50 of 0.6 μM [1].
| Evidence Dimension | Grb2 SH2 Domain Binding Affinity (IC50) |
|---|---|
| Target Compound Data | cmF: IC50 = 65 μM; with Nα-oxalyl group: IC50 = 0.6 μM |
| Comparator Or Baseline | cmT: IC50 = 2.5 μM; F2cmF: IC50 = 28 μM |
| Quantified Difference | cmF is 26-fold less potent than cmT and 2.3-fold more potent than F2cmF. The Nα-oxalyl modification improves cmF's potency 108-fold. |
| Conditions | Grb2 SH2 domain Biacore binding assay |
Why This Matters
This data quantifies the precise rank order of potency for this class of pTyr mimetics against a key oncology target, enabling informed selection based on required affinity and the potential for chemical optimization.
- [1] Burke, T. R., Jr., et al. (1999). Monocarboxylic-based phosphotyrosyl mimetics in the design of Grb2 SH2 domain inhibitors. Bioorg. Med. Chem. Lett., 9(3), 347-352. (Note: Access via Infona.pl) View Source
